REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[C:9](O)(=O)C.S(=O)(=O)(O)O.[N:18]([O-:20])=[O:19].[Na+]>O>[F:1][C:2]1[CH:7]=[C:6]([N+:18]([O-:20])=[O:19])[C:5]([CH3:9])=[CH:4][C:3]=1[OH:8] |f:3.4|
|
Name
|
|
Quantity
|
26.6 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
While the mixtute was cooled
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
FILTRATION
|
Details
|
The resulting crude product was collected by filtration
|
Type
|
WASH
|
Details
|
thoroughly washed with water, and air
|
Type
|
CUSTOM
|
Details
|
dried while on the filter
|
Type
|
ADDITION
|
Details
|
The resulting crude nitroso compound then was added in portions to a stirred solution of 20 ml
|
Type
|
TEMPERATURE
|
Details
|
of water maintained at 40°-50° C
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
ADDITION
|
Details
|
The mixture then was poured into ice water
|
Type
|
CUSTOM
|
Details
|
the crude product was collected
|
Type
|
CUSTOM
|
Details
|
The crude product then was recrystallized from ethanol-water
|
Type
|
CUSTOM
|
Details
|
to obtain a first and a second crop
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C(=C1)[N+](=O)[O-])C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.4 g | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |